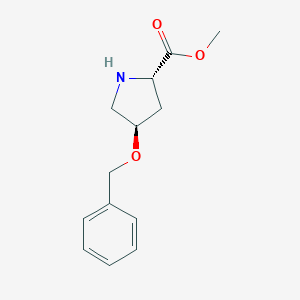

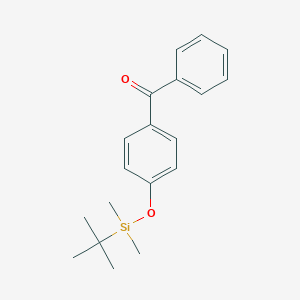

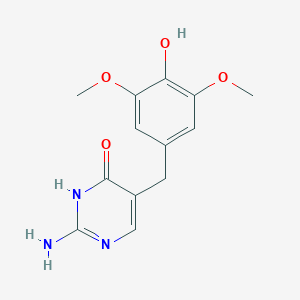

2-Amino-5-(4-hydroxy-3,5-dimethoxybenzyl)pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

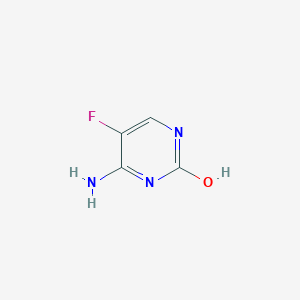

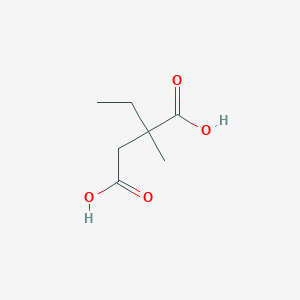

“2-Amino-5-(4-hydroxy-3,5-dimethoxybenzyl)pyrimidin-4(3H)-one” is an impurity of Trimethoprim . Trimethoprim is an antibacterial agent used for the treatment of urinary tract infections .

Molecular Structure Analysis

The molecular formula of this compound is C13H15N3O4 . Its molecular weight is 277.28 g/mol .Applications De Recherche Scientifique

2−Amino−5−[(4−hydroxy−3,5−dimethoxyphenyl)methyl]−1H−pyrimidin−6−one2-Amino-5-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-1H-pyrimidin-6-one2−Amino−5−[(4−hydroxy−3,5−dimethoxyphenyl)methyl]−1H−pyrimidin−6−one

or2−Amino−5−(4−hydroxy−3,5−dimethoxybenzyl)pyrimidin−4(3H)−one2-Amino-5-(4-hydroxy-3,5-dimethoxybenzyl)pyrimidin-4(3H)-one2−Amino−5−(4−hydroxy−3,5−dimethoxybenzyl)pyrimidin−4(3H)−one

. Each application is detailed under a separate heading for clarity.Pharmaceutical Analysis and Quality Control

TriMethoprim Impurity 3: is used in the pharmaceutical industry for the analysis and quality control of Trimethoprim-containing products. A stability-indicating RP-HPLC method has been developed for the simultaneous determination of Trimethoprim and Sulfadimethoxine Sodium in oral liquid dosage forms, where this impurity can be identified and quantified .

Antibacterial Research

As an impurity of Trimethoprim, which is an antibacterial agent, TriMethoprim Impurity 3 is significant in antibacterial research. It helps in understanding the pharmacokinetics and metabolic pathways of Trimethoprim, as well as in the study of its degradation under various conditions .

Method Development and Validation

This compound is utilized in the development and validation of analytical methods. For instance, it is used in the validation of HPLC methods according to pharmacopeia guidelines, ensuring that the methods are specific, accurate, and reproducible for the intended use .

Stability Studies

TriMethoprim Impurity 3: plays a crucial role in stability studies of pharmaceuticals. It is used to test the stability of Trimethoprim under different stress conditions such as thermal, photolytic, oxidative, and acid-base hydrolytic stress, which is essential for predicting the shelf life of the drug .

Drug Impurity Profiling

In drug impurity profiling, this compound is identified as a potential impurity during the synthesis of Trimethoprim. Its identification and control are vital for the safety and efficacy of the final pharmaceutical product .

Drug Design and Development

The structural information of TriMethoprim Impurity 3 aids in the drug design and development process. Researchers can use this data to modify the chemical structure of Trimethoprim to improve its pharmacological profile or to reduce its toxicity .

Educational and Training Purposes

This compound is also used for educational purposes in pharmaceutical and chemical education, where students learn about drug impurities, their identification, and their significance in drug development and safety .

Reference Standard

Lastly, TriMethoprim Impurity 3 serves as a reference standard in various analytical applications. It is used to calibrate instruments and to validate analytical methods in research and development laboratories .

Mécanisme D'action

Target of Action

Trimethoprim Impurity 3, also known as 2-Amino-5-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-1H-pyrimidin-6-one or 2-Amino-5-(4-hydroxy-3,5-dimethoxybenzyl)pyrimidin-4(3H)-one, primarily targets bacterial dihydrofolate reductase (DHFR) . DHFR is a critical enzyme that catalyzes the formation of tetrahydrofolic acid (THF) from dihydrofolic acid (DHF) .

Mode of Action

Trimethoprim Impurity 3 acts as a reversible inhibitor of DHFR . By inhibiting DHFR, it prevents the formation of THF, which is necessary for the biosynthesis of bacterial nucleic acids and proteins . This ultimately leads to the cessation of bacterial survival .

Biochemical Pathways

The primary biochemical pathway affected by Trimethoprim Impurity 3 is the folic acid synthesis pathway in bacteria . By inhibiting the conversion of DHF to THF, it disrupts the synthesis of bacterial DNA, RNA, and essential proteins, thereby inhibiting bacterial growth .

Pharmacokinetics

It is known that the compound can pass through porins, which are transmembrane proteins in the outer membrane of bacteria . This allows the compound to penetrate the bacterial cell and exert its inhibitory effect on DHFR .

Result of Action

The inhibition of DHFR by Trimethoprim Impurity 3 results in the disruption of bacterial DNA and protein synthesis . This leads to the cessation of bacterial growth and survival .

Action Environment

The action of Trimethoprim Impurity 3 can be influenced by environmental factors such as pH . For instance, E. coli uses several mechanisms to maintain pH homeostasis, and changes in pH can influence the efficacy of the compound .

Propriétés

IUPAC Name |

2-amino-5-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4/c1-19-9-4-7(5-10(20-2)11(9)17)3-8-6-15-13(14)16-12(8)18/h4-6,17H,3H2,1-2H3,(H3,14,15,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCGONLKCVURQKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)CC2=CN=C(NC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-(4-hydroxy-3,5-dimethoxybenzyl)pyrimidin-4(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.